

SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: CDD-1819

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Introduction

SHR-1819 is a novel, humanized monoclonal antibody currently under investigation for the treatment of Type 2 inflammatory diseases, including atopic dermatitis (AD). Developed by Jiangsu Hengrui Pharmaceuticals, this therapeutic agent targets the alpha subunit of the interleukin-4 receptor (IL-4R α), a critical component in the signaling cascade of two key cytokines implicated in the pathophysiology of atopic dermatitis: interleukin-4 (IL-4) and interleukin-13 (IL-13). By blocking IL-4R α , SHR-1819 aims to inhibit the downstream signaling pathways that drive the inflammatory processes characteristic of AD, offering a promising therapeutic strategy for this chronic skin condition. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SHR-1819 in atopic dermatitis.

Core Mechanism of Action: Targeting the IL-4/IL-13 Axis

At the heart of SHR-1819's therapeutic potential is its high-affinity binding to human IL-4R α .^[1]^[2] This receptor subunit is a shared component of the Type I receptor (IL-4R α /yc) for IL-4 and the Type II receptor (IL-4R α /IL-13R α 1) for both IL-4 and IL-13. By binding to IL-4R α , SHR-1819 effectively blocks the signaling of both IL-4 and IL-13, which are pivotal drivers of Type 2 inflammation.^[1]^[3]

The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.^{[4][5]} Specifically, this involves the activation of STAT6.^{[1][2]} Activated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in the inflammatory response, including those responsible for immunoglobulin E (IgE) production, eosinophil recruitment, and mast cell activation. SHR-1819's blockade of IL-4R α prevents this STAT6 activation, thereby inhibiting the downstream inflammatory effects.^{[1][2]}

Quantitative Preclinical Data

The preclinical development of SHR-1819 has yielded significant quantitative data supporting its potent and specific activity.

Parameter	Result	Source
Binding Affinity	High binding affinity to human IL-4R α	^{[1][2]}
Blocking Concentration	Sub-nanomolar concentration required to effectively block IL-4R α	^{[1][2]}
In Vitro Inhibition	Significantly inhibited hIL-4/hIL-13-induced TF-1 cell proliferation and STAT6 activation	^{[1][2]}

A Phase I study in healthy subjects provided initial pharmacokinetic insights:

Pharmacokinetic Parameter	Dose Range	Result	Source
Time to Maximum Concentration (Tmax)	60–720 mg	4–7 days	[6]
Mean Half-life	120–720 mg	2.88–5.97 days	[6]
Exposure (AUC)	120–720 mg	Increased in a manner greater than proportionally with dose	[6]
Clearance Rate	120–720 mg	Decreased with increasing dose	[6]

Furthermore, the Phase I study demonstrated a dose-dependent trend in the reduction of inflammatory biomarkers:

Biomarker	Effect	Source
TARC/CCL17	Reduction in percentage change from baseline with a dose-dependent trend	[6] [7]
IgE	Reduction in percentage change from baseline	[6] [7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHR-1819.

Antibody Generation and Affinity Determination

- Antibody Generation: SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4R α (hIL-4R α) protein. The resulting antibody underwent humanization and affinity maturation.[\[1\]](#)[\[2\]](#)

- **Binding Properties Analysis:** The binding characteristics of SHR-1819 to IL-4R α were determined using surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).[1][2]

In Vitro Functional Assays

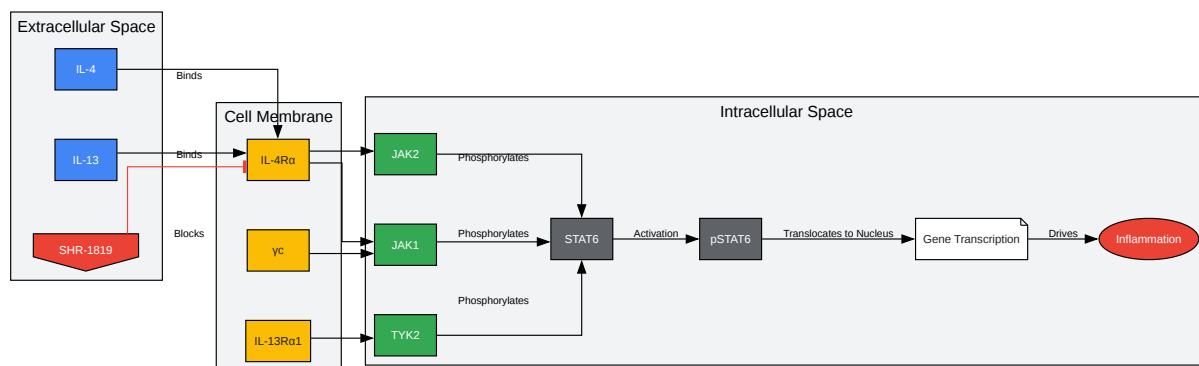
- **Cell Line:** The human erythroleukemic cell line TF-1 was used, as its proliferation is dependent on IL-4 or IL-13.[1]
- **Cell Proliferation Assay:** The inhibitory effect of SHR-1819 on hIL-4- and hIL-13-induced cell proliferation was assessed.[1][2]
- **STAT6 Activation Assay:** The ability of SHR-1819 to inhibit the activation (phosphorylation) of STAT6 in response to hIL-4 and hIL-13 stimulation was evaluated.[1][2]

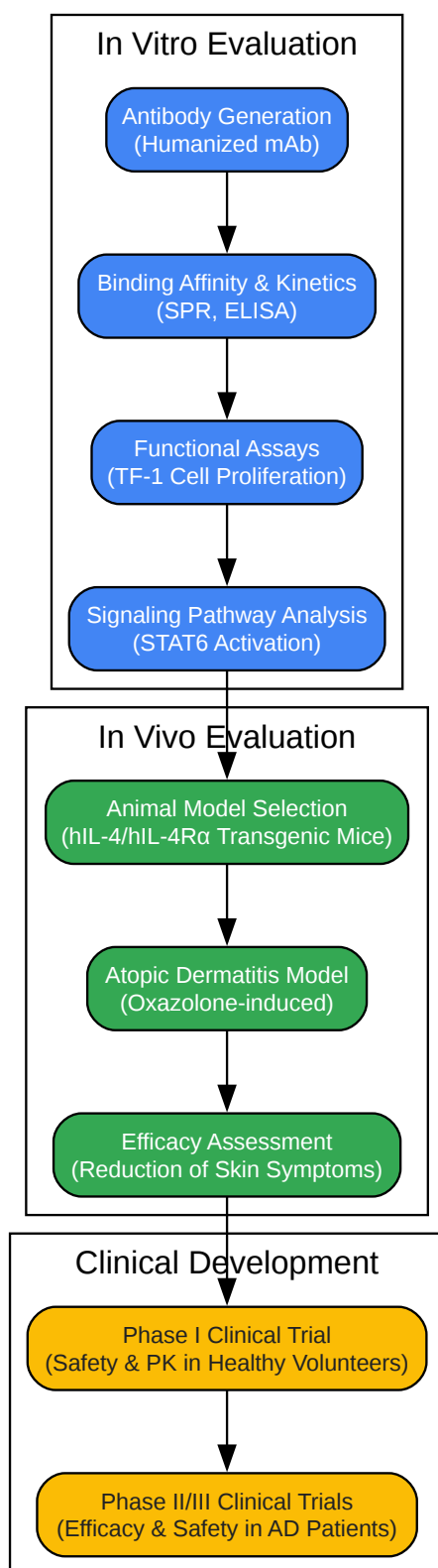
In Vivo Efficacy Studies

- **Animal Model:** hIL-4/hIL-4R α transgenic mice were used for in vivo efficacy studies.[1][2]
- **Atopic Dermatitis Model:** An oxazolone-induced atopic dermatitis model was utilized. Repetitive exposure to oxazolone induces a chronic Th2 hypersensitivity reaction, mimicking human AD. Treatment with SHR-1819 was evaluated for its ability to attenuate atopic skin symptoms, such as ear swelling.[5]
- **Other Models:** The therapeutic potential of SHR-1819 was also assessed in murine models of asthma and allergic rhinitis.[1][2]

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.





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- To cite this document: BenchChem. [SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#shr-1819-mechanism-of-action-in-atopic-dermatitis]

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